molecular formula C20H14ClN3O2S B2475990 N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-39-9

N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2475990
M. Wt: 395.86
InChI Key: VAJAEPOMRRCJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Antitumor Activity

  • A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, one of which showed promising antitumor activity against the human breast adenocarcinoma cell line MCF7. This suggests potential applications in cancer research and therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
  • Another study by Hafez and El-Gazzar (2017) found that several thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antibacterial Activity

  • Desai et al. (2008) synthesized and evaluated the antibacterial activity of several thiazolidine and azetidine derivatives, showing moderate to good activity against gram-positive and gram-negative bacteria. This suggests potential for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Vibrational Spectroscopy and Quantum Computational Studies

  • Research by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, analyzing vibrational signatures and molecular interactions. This could have implications in antiviral research and molecular engineering (Jenepha Mary, Pradhan, & James, 2022).

Antinociceptive and Anti-inflammatory Properties

  • A study by Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. This indicates potential applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Crystal Structure Analysis

  • The crystal structures of several related compounds have been analyzed, providing insights into their molecular interactions and geometries, which is valuable for drug design and materials science. For example, studies by Subasri et al. (2017) and Narayana et al. (2016) focused on understanding the crystal structures of related compounds (Subasri et al., 2017); (Narayana et al., 2016).

Photovoltaic Efficiency and Ligand Protein Interactions

  • Mary et al. (2020) studied bioactive benzothiazolinone acetamide analogs, analyzing their spectroscopic, quantum mechanical properties, and ligand protein interactions. This research could contribute to the development of efficient dye-sensitized solar cells and drug discovery (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJAEPOMRRCJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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